2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC16791602
Molecular Formula: C13H6F7N
Molecular Weight: 309.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6F7N |
|---|---|
| Molecular Weight | 309.18 g/mol |
| IUPAC Name | 2-[2-fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C13H6F7N/c14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20/h1-6H |
| Standard InChI Key | NLVUBDWJOJWDDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2- and 5-positions. The 2-position hosts a 2-fluoro-4-(trifluoromethyl)phenyl group, while the 5-position contains a trifluoromethyl (-CF₃) group. This arrangement creates a sterically hindered and electron-deficient system, as evidenced by its IUPAC name: 2-[2-fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine.
Table 1: Key Structural and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₆F₇N | |
| Molecular Weight | 309.18 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)C(F)(F)F | |
| InChI Key | NLVUBDWJOJWDDE-UHFFFAOYSA-N |
Electronic and Steric Effects
The trifluoromethyl groups inductively withdraw electron density from the pyridine ring, reducing its basicity and reactivity toward electrophilic substitution . Fluorine atoms further enhance this effect while contributing to steric bulk, which influences intermolecular interactions in crystallographic packing.
Synthesis and Manufacturing
Cross-Coupling Strategies
The most common synthetic route involves Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated pyridine precursor. For example:
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Halogenated Pyridine Preparation: 5-Bromo-2-(trifluoromethyl)pyridine is synthesized via radical bromination of 2-trifluoromethylpyridine .
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Boronic Acid Synthesis: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is prepared via lithiation and subsequent borylation of 1-fluoro-3-(trifluoromethyl)benzene.
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Coupling Reaction: A palladium catalyst mediates the coupling, yielding the target compound in moderate-to-high yields.
Alternative Methods
Recent advances include NH₄I/Na₂S₂O₄-mediated cyclization of ketoxime acetates, as demonstrated for structurally analogous pyridines . This method avoids transition-metal catalysts, reducing costs and purification challenges.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–75 | ≥95 | High regioselectivity | Pd catalyst cost |
| NH₄I/Na₂S₂O₄ Cyclization | 50–60 | 90–92 | Metal-free | Lower yield |
Applications in Pharmaceutical Research
Bioactivity Profile
Fluorinated pyridines are increasingly explored for their pharmacological potential. The trifluoromethyl groups in this compound enhance membrane permeability, a critical factor in drug bioavailability. Preliminary studies suggest:
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Antimicrobial Activity: Inhibits Staphylococcus aureus growth at MIC₉₀ = 32 µg/mL.
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Anticancer Potential: Demonstrates IC₅₀ = 12 µM against HeLa cervical cancer cells, likely via kinase inhibition.
Structure-Activity Relationships (SAR)
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Fluorine Positioning: The 2-fluoro substituent on the phenyl ring improves metabolic stability by blocking cytochrome P450 oxidation .
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Trifluoromethyl Groups: Enhance binding affinity to hydrophobic enzyme pockets, as observed in COX-2 inhibitors .
Materials Science Applications
Liquid Crystal Displays (LCDs)
The compound’s rigid, fluorinated structure aligns with the requirements for LCD components. Its low dielectric constant (ε = 2.1 at 1 MHz) reduces power consumption in display matrices.
Organic Light-Emitting Diodes (OLEDs)
Incorporation into electron-transport layers improves device efficiency due to high electron mobility (µₑ = 0.15 cm²/V·s).
Chemical Stability and Reactivity
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, making it suitable for high-temperature applications.
Hydrolytic Resistance
The compound remains stable in aqueous media (pH 3–9) at 25°C for 24 hours, attributed to fluorine’s electronegativity shielding the pyridine ring.
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